molecular formula C7H7Br2NO2 B11833495 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide CAS No. 1184916-68-4

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide

Cat. No.: B11833495
CAS No.: 1184916-68-4
M. Wt: 296.94 g/mol
InChI Key: PYULZHVEFUOREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.95 g/mol . It is a brominated derivative of pyridine, characterized by the presence of both bromine and hydroxyl functional groups on the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide typically involves the reaction of 3-bromopyridine with hydrobromic acid to form the brominated intermediate. This intermediate is then reacted with iron acetate to remove the bromine and yield the target compound . The reaction conditions generally include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as the presence of both bromine and hydroxyl groups, which contribute to its distinct reactivity and applications.

Properties

CAS No.

1184916-68-4

Molecular Formula

C7H7Br2NO2

Molecular Weight

296.94 g/mol

IUPAC Name

2-bromo-1-(3-hydroxypyridin-2-yl)ethanone;hydrobromide

InChI

InChI=1S/C7H6BrNO2.BrH/c8-4-6(11)7-5(10)2-1-3-9-7;/h1-3,10H,4H2;1H

InChI Key

PYULZHVEFUOREU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.